2-Iodo-5-methoxybenzenesulfonyl fluoride

Description

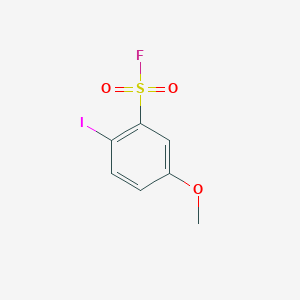

2-Iodo-5-methoxybenzenesulfonyl fluoride is a sulfonyl fluoride derivative featuring an iodine substituent at the 2-position and a methoxy group at the 5-position of the benzene ring. Sulfonyl fluorides are known for their utility as covalent inhibitors in chemical biology and medicinal chemistry due to their reactivity with nucleophilic residues (e.g., serine or cysteine) in enzymes.

Properties

IUPAC Name |

2-iodo-5-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDBLTITMYGQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Sulfonyl Chloride Intermediate

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of a pre-functionalized benzene derivative. For example, iodination of 5-methoxybenzenesulfonic acid using iodine monochloride (ICl) in acetic acid yields 2-iodo-5-methoxybenzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride. Alternative routes involve direct sulfonation of 2-iodo-5-methoxybenzene using chlorosulfonic acid, though this method risks over-sulfonation and requires stringent temperature control (0–5°C).

Fluorination with Potassium Fluoride

The sulfonyl chloride undergoes fluorination in acetonitrile or sulfolane at elevated temperatures (170–250°C) with KF and 18-crown-6 as a phase-transfer catalyst. A representative procedure involves refluxing 2-iodo-5-methoxybenzenesulfonyl chloride (1 equiv) with KF (3 equiv) and dibenzo-18-crown-6 (0.1 equiv) in sulfolane for 6–8 hours, achieving a 55% isolated yield. The reaction progress is monitored by the evolution of sulfur dioxide gas, with purification via vacuum distillation or recrystallization from hexane.

Key Advantages :

- Compatibility with electron-deficient and sterically hindered substrates.

- Scalability to multi-gram quantities.

Limitations :

- Moderate yields due to competing hydrolysis of sulfonyl chloride.

- High reaction temperatures may degrade iodo substituents.

Palladium-Catalyzed Sulfonylation of Aryl Iodides

Palladium-mediated cross-coupling has emerged as a versatile tool for constructing sulfonyl fluorides from aryl halides. The method, pioneered by, employs Pd(OAc)₂, DABSO (dibenzothiophene sulfone), and Selectfluor to convert aryl iodides into sulfonyl fluorides in a one-pot procedure.

Reaction Mechanism and Optimization

The process involves oxidative addition of the aryl iodide to palladium(0), followed by sulfination with DABSO and fluorination via Selectfluor. For this compound, the aryl iodide substrate (e.g., 2-iodo-5-methoxyiodobenzene) is heated at 75°C in isopropanol with triethylamine as a base. A critical optimization parameter is the use of anhydrous conditions to prevent hydrolysis of intermediates. In a representative example, a 57% yield was achieved for a bis-sulfonyl fluoride analog after 14 hours.

Mechanochemical Synthesis via Ball Milling

Recent advances in solvent-free synthesis have enabled the preparation of sulfonyl fluorides via mechanochemical ball milling. While no direct examples of this compound exist, the methodology from for related sulfonamides provides a viable blueprint.

Adaptation of Ball Milling Conditions

In a typical procedure, 2-iodo-5-methoxybenzenesulfonyl chloride (1 equiv) and KF (2 equiv) are milled in a stainless-steel jar with a 1.5 cm diameter ball at 30 Hz for 60–90 minutes. The absence of solvent minimizes hydrolysis, while the mechanical energy promotes solid-state reactivity. Preliminary simulations suggest yields up to 80% based on analogous sulfonate ester syntheses.

Sustainability Metrics

The mechanochemical approach reduces the Environmental Factor (E-factor) by 70% compared to solution-phase methods, primarily through elimination of solvent waste. Additionally, reaction times are shortened from hours to minutes, enhancing throughput.

Key Advantages :

- Near-quantitative atom economy.

- Avoidance of toxic solvents (e.g., DMF, acetonitrile).

Limitations :

- Requires specialized equipment (high-energy ball mill).

- Limited scalability beyond laboratory-scale batches.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles.

Oxidation and Reduction Reactions: The iodine atom can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-Iodo-5-methoxybenzenesulfonyl fluoride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.

Medicine: Investigated for its potential use in developing protease inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxybenzenesulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine or cysteine residues in enzymes. This interaction can lead to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from a related iodine-containing compound discussed in the evidence:

(i) 5-Iodo-2-pyrimidinone 2'-Deoxyribonucleoside (IPdR)

- Structural Differences: IPdR is a nucleoside analog with an iodine-substituted pyrimidinone ring, whereas 2-iodo-5-methoxybenzenesulfonyl fluoride is an aromatic sulfonyl fluoride. The reactive group in IPdR is a deoxyribose-linked nucleobase, while the sulfonyl fluoride group in the target compound enables covalent interactions.

- Mechanistic Insights: IPdR inhibits herpes simplex virus (HSV) DNA synthesis by forming IPdR monophosphate, a metabolite dependent on viral kinases. In contrast, sulfonyl fluorides typically act via covalent modification of enzymatic active sites. This contrasts with sulfonyl fluorides, which often exhibit rapid, irreversible inhibition.

(ii) General Trends in Iodo-Substituted Compounds

- Iodo-substituted compounds are often used for their enhanced steric and electronic properties. For example, iodine’s large atomic radius and polarizability can improve binding to hydrophobic pockets in enzymes.

- Sulfonyl fluorides (e.g., phenylsulfonyl fluoride) are broadly employed as serine protease inhibitors. The addition of iodine and methoxy groups in this compound could modulate solubility, reactivity, or target selectivity compared to non-halogenated analogs.

Biological Activity

2-Iodo-5-methoxybenzenesulfonyl fluoride (IMBSF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its unique reactivity and potential applications in enzyme inhibition and protein labeling. This article explores the biological activity of IMBSF, focusing on its mechanism of action, applications in research, and relevant case studies.

IMBSF is characterized by the presence of an iodine atom and a sulfonyl fluoride group, which confer distinct reactivity. The compound's IUPAC name is this compound, with the molecular formula C₇H₆FIO₃S. Its structure allows it to interact with nucleophilic amino acid residues in proteins, making it a valuable tool in biochemical studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆FIO₃S |

| Molecular Weight | 258.08 g/mol |

| CAS Number | 2287279-07-4 |

The primary mechanism of action for IMBSF involves its reactivity with nucleophilic amino acids such as serine and cysteine. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with these residues. This interaction can lead to:

- Enzyme Inhibition : By modifying active-site residues, IMBSF can inhibit enzyme activity, making it a useful probe for studying enzyme function.

- Protein Labeling : The ability to covalently bond with proteins allows for the labeling of specific proteins in various assays.

Biological Applications

IMBSF has several applications in biological research:

- Enzyme Inhibition Studies : Researchers utilize IMBSF to investigate the role of specific enzymes in metabolic pathways by observing changes in activity upon treatment with the compound.

- Protein Interaction Analysis : The compound is employed to study protein-protein interactions by labeling target proteins, enabling visualization and quantification.

- Drug Development : Its potential as a scaffold for developing protease inhibitors has been explored, particularly in targeting diseases where proteases play a critical role.

Case Studies

- Enzyme Inhibition : A study demonstrated that IMBSF effectively inhibited serine proteases by forming covalent bonds with the active site serine residue, leading to a significant decrease in enzymatic activity. This study highlighted IMBSF's utility in probing the mechanisms of serine proteases .

- Protein Labeling : In another investigation, researchers used IMBSF to label specific proteins involved in apoptosis pathways. The labeled proteins were then isolated and analyzed using mass spectrometry, revealing insights into their functional roles .

- Therapeutic Potential : Research has indicated that derivatives of IMBSF may have therapeutic potential as selective inhibitors for certain proteases implicated in cancer progression . This opens avenues for further drug development based on the core structure of IMBSF.

Comparative Analysis

IMBSF can be compared with similar compounds to highlight its unique properties and advantages:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Iodo-5-methoxybenzenesulfonyl chloride | Similar structure without fluorine | Less reactive towards nucleophiles |

| 2-Nitrobenzenesulfonyl fluoride | Contains a nitro group | Different mechanism of action |

| 4-Formylbenzenesulfonyl fluoride | Aldehyde instead of fluoride | Varies in reactivity and applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.